molecular formula C16H12Cl2N2O3S2 B2499881 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 922604-23-7

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2499881
CAS No.: 922604-23-7
M. Wt: 415.3
InChI Key: RZBFRYXSONSYBO-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with dichlorothiophene and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the dichlorothiophene group. The final step involves coupling the thiazole derivative with 2,3-dimethoxybenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c1-22-11-5-3-4-8(13(11)23-2)15(21)20-16-19-10(7-24-16)9-6-12(17)25-14(9)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBFRYXSONSYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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